3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one
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Overview
Description
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with hydroxy-propylamino and dimethyl groups. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 7,8-dimethylquinolin-2-one.
Alkylation: The quinolinone is alkylated using a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxy-propyl group.
Amination: The intermediate product is then subjected to amination using a primary amine, such as methylamine, to form the hydroxy-propylamino group.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the quinolinone ring to a dihydroquinoline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the quinolinone ring would produce a dihydroquinoline derivative.
Scientific Research Applications
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive quinolinones.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethylquinolin-2-one: Lacks the hydroxy-propylamino group, making it less versatile in biological applications.
3-Hydroxy-7,8-dimethylquinolin-2-one: Similar structure but without the propylamino group, affecting its reactivity and biological activity.
3-[(3-Amino-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one:
Uniqueness
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one is unique due to the presence of both hydroxy and amino functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-4-5-12-8-13(9-16-6-3-7-18)15(19)17-14(12)11(10)2/h4-5,8,16,18H,3,6-7,9H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPLOHJEQMZLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCCCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168923 |
Source
|
Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333419-39-9 |
Source
|
Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333419-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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